methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate
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Overview
Description
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes a quinoline core fused with a cyclohexane ring and various functional groups such as methoxy, benzyl, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is through the Povarov reaction, which involves the cycloaddition of an arylamine, an aldehyde, and an alkene . The reaction conditions typically include the use of a Lewis acid catalyst, such as BF3·OEt2, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy and benzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4 or CrO3 for oxidation, reducing agents like NaBH4 or LiAlH4 for reduction, and halogenating agents like NBS for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the quinoline core can produce 1,2,3,4-tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its stability and functional groups
Mechanism of Action
The mechanism of action of methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis. Additionally, the methoxy and benzyl groups can enhance its binding affinity to certain proteins, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: A simpler compound with similar functional groups but lacking the spiro and quinoline structures.
1,2,3,4-Tetrahydroquinoline: A reduced form of the quinoline core, lacking the spiro cyclohexane ring and additional functional groups.
N-Benzyl-4-methoxyquinoline: A compound with a similar quinoline core and benzyl group but lacking the spiro cyclohexane ring and carboxylate group.
Uniqueness
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.
Properties
Molecular Formula |
C30H31NO5 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
methyl 4-[(4-methoxyphenyl)methyl]-2',2'-dimethyl-4',6'-dioxospiro[1,3-dihydrobenzo[f]quinoline-2,5'-cyclohexane]-1'-carboxylate |
InChI |
InChI=1S/C30H31NO5/c1-29(2)16-25(32)30(27(33)26(29)28(34)36-4)15-23-22-8-6-5-7-20(22)11-14-24(23)31(18-30)17-19-9-12-21(35-3)13-10-19/h5-14,26H,15-18H2,1-4H3 |
InChI Key |
DPSQSSKVOITUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2(CC3=C(C=CC4=CC=CC=C34)N(C2)CC5=CC=C(C=C5)OC)C(=O)C1C(=O)OC)C |
Origin of Product |
United States |
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